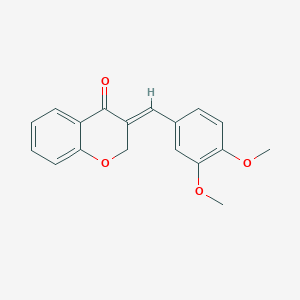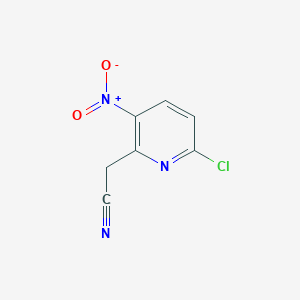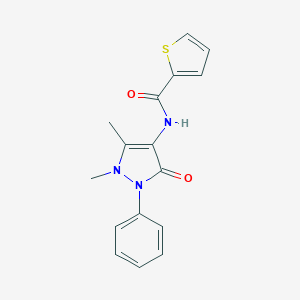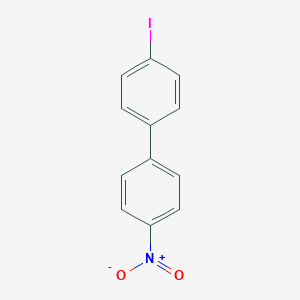
4-iodo-4'-nitrobiphényle
Vue d'ensemble
Description
4-Iodo-4'-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H8INO2 and its molecular weight is 325.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Iodo-4'-nitro-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Iodo-4'-nitro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-4'-nitro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microscopie à balayage pyroélectrique et piézoélectrique
Les cristaux de 4-iodo-4'-nitrobiphényle (INBP) ont été étudiés à l'aide d'une microscopie à balayage pyroélectrique et piézoélectrique . Ces techniques ont été utilisées pour révéler l'état jumeau bipolaire des cristaux d'INBP . Les cristaux présentent une morphologie qui n'exprime pas celle d'une structure polaire à domaine unique . La microscopie pyroélectrique à balayage (SPEM) démontre une transition continue de la polarisation P de +P à -P à travers la zone .
Génération de la deuxième harmonique (SHG)
La structure cristalline du this compound a été déterminée par des calculs d'emballage et la présence de synthons supramoléculaires polaires et parallèles iodo···nitro conduit à une non-centrosymétrie et à une activité SHG mesurable .
Recherche de découverte précoce
Sigma-Aldrich fournit du this compound dans le cadre d'une collection de produits chimiques rares et uniques pour les chercheurs en découverte précoce . Cependant, Sigma-Aldrich ne recueille pas de données analytiques pour ce produit .
Mécanisme D'action
Target of Action
4-Iodo-4’-nitrobiphenyl, also known as 4-Iodo-4’-nitro-1,1’-biphenyl or 1-(4-iodophenyl)-4-nitrobenzene, is a typical nonlinear optical molecule . It primarily targets the optical properties of materials, altering their behavior in the presence of light.
Mode of Action
The compound interacts with its targets by inducing a change in their optical properties. This is achieved through the presence of polar and parallel iodo···nitro supramolecular synthons, which lead to non-centrosymmetry and measurable Second Harmonic Generation (SHG) activity .
Result of Action
The primary result of the action of 4-Iodo-4’-nitrobiphenyl is the alteration of the optical properties of the target material. This can lead to changes in the material’s behavior in the presence of light, including its refractive index and its ability to generate second harmonics .
Action Environment
The action of 4-Iodo-4’-nitrobiphenyl can be influenced by various environmental factors. For instance, heating the compound in the range of 150 to 180 °C can lead to a change in its polar form . Additionally, the compound’s optical properties can be affected by the intensity and wavelength of the incident light.
Analyse Biochimique
Biochemical Properties
4-Iodo-4’-nitrobiphenyl plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P-450-dependent monooxygenases, which are enzymes involved in the metabolism of xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways. Additionally, 4-Iodo-4’-nitrobiphenyl has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic processes.
Cellular Effects
The effects of 4-Iodo-4’-nitrobiphenyl on cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . These changes can impact cell viability, proliferation, and apoptosis. Furthermore, 4-Iodo-4’-nitrobiphenyl has been shown to modulate the expression of genes related to detoxification and stress response pathways, highlighting its role in cellular adaptation to chemical stress.
Molecular Mechanism
At the molecular level, 4-Iodo-4’-nitrobiphenyl exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the interaction of 4-Iodo-4’-nitrobiphenyl with cytochrome P-450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Iodo-4’-nitrobiphenyl can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can have different biological activities, which may influence the overall effects of the compound on cellular function. Long-term exposure to 4-Iodo-4’-nitrobiphenyl in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and stress responses.
Dosage Effects in Animal Models
The effects of 4-Iodo-4’-nitrobiphenyl in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, 4-Iodo-4’-nitrobiphenyl can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
4-Iodo-4’-nitrobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P-450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The metabolism of 4-Iodo-4’-nitrobiphenyl can also involve conjugation reactions with glutathione and other cofactors, facilitating its excretion from the body. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of 4-Iodo-4’-nitrobiphenyl within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, 4-Iodo-4’-nitrobiphenyl can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 4-Iodo-4’-nitrobiphenyl is influenced by its chemical properties and interactions with cellular components . This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may play a role in directing 4-Iodo-4’-nitrobiphenyl to these subcellular locations. The activity and function of the compound can be modulated by its localization, as different cellular compartments provide distinct microenvironments for biochemical reactions.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDVRRNLTGKJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183428 | |
| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29170-08-9 | |
| Record name | 4-Iodo-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29170-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029170089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-4'-nitro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes INBP's crystal structure so interesting?
A1: INBP exhibits polymorphism, meaning it can crystallize in different forms. Research has identified three distinct polymorphs: Fdd2, P2/c, and P2. [] The Fdd2 form is particularly intriguing as it demonstrates a polar morphology, with crystals exhibiting a distinct dipole moment. [, ] This polarity arises from the arrangement of iodine and nitro groups within the crystal lattice. [, ] Furthermore, INBP crystals often display a bipolar twin state, where two domains with opposite dipole orientations coexist. [] This complex structure offers potential for applications in areas like nonlinear optics.
Q2: How does the presence of specific chemical groups influence INBP's crystal formation?
A2: The iodine and nitro groups in INBP play a crucial role in dictating its crystal packing and properties. These groups participate in strong intermolecular interactions, specifically halogen bonding (I···O) and nitro-aromatic interactions, which guide the self-assembly of molecules within the crystal lattice. [] These interactions contribute to the formation of specific supramolecular synthons, which are structural units held together by non-covalent forces. These synthons are responsible for INBP's non-centrosymmetry, a key property for second harmonic generation (SHG) activity. []
Q3: Can the orientation of INBP crystals be controlled during growth?
A3: Yes, researchers have successfully demonstrated oriented crystal growth of INBP using self-assembled monolayers (SAMs). [] By employing SAMs with specific terminal groups, the nucleation and growth of INBP crystals can be directed. For instance, SAMs of 4'-nitro-4-mercaptobiphenyl and 4'-iodo-4-mercaptobiphenyl promote needle-like INBP crystals elongated along the crystallographic c-axis. [] This control over crystal orientation is significant for optimizing the material's properties for specific applications.
Q4: Has INBP's potential in terahertz spectroscopy been explored?
A4: Indeed, INBP has been investigated using waveguide terahertz time-domain spectroscopy (THz-TDS). [] This technique, applied to thin polycrystalline films of INBP within a waveguide, revealed previously unseen complexities in its vibrational spectrum at low temperatures. [] The ability to resolve these vibrational transitions with high resolution opens up possibilities for using INBP in terahertz technologies.
Q5: Are there any challenges in determining the exact structure of INBP crystals?
A5: Yes, determining the precise arrangement of molecules within INBP crystals has presented some challenges. Early studies faced difficulties in resolving the crystal structure definitively. [] These challenges stemmed from disorder within the crystals, potentially caused by impurities like 4,4'-dinitrobiphenyl. [] These impurities can disrupt the regular packing of INBP molecules, leading to ambiguity in structural determination.
Q6: How can the absolute orientation of INBP molecules within crystals be determined?
A6: Several techniques have been employed to determine the absolute orientation of INBP molecules within its polar crystals. Anomalous X-ray scattering is one method used to definitively establish the absolute structure. [] Additionally, techniques like scanning pyroelectric microscopy (SPEM) and piezoelectric force microscopy (PFM) provide insights into the polarization direction within INBP crystals, confirming the alignment of molecular dipoles and revealing the bipolar domain structure. []
Q7: Has INBP been used in studying molecular recognition processes?
A7: Yes, INBP has served as a guest molecule in studies exploring molecular recognition during crystal growth. [] Researchers investigated channel-type inclusions of INBP within perhydrotriphenylene (PHTP) crystals. [] Phase-sensitive second harmonic generation microscopy (PH-SHM) revealed that the nitro groups of INBP molecules preferentially orient themselves towards the direction of crystal growth. [] This observation provides valuable insights into the forces governing molecular organization at crystal interfaces.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


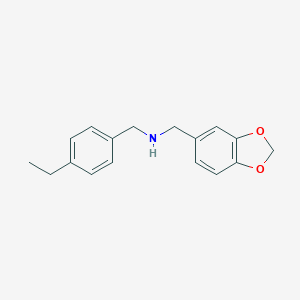
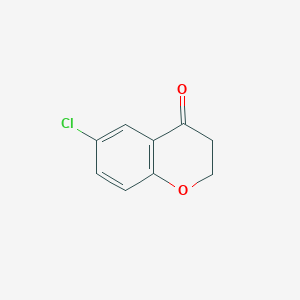
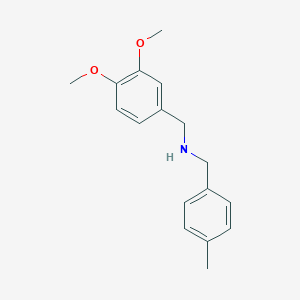
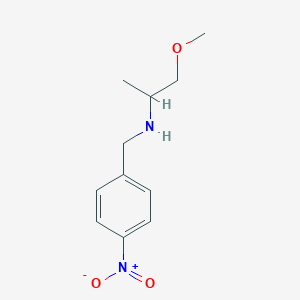
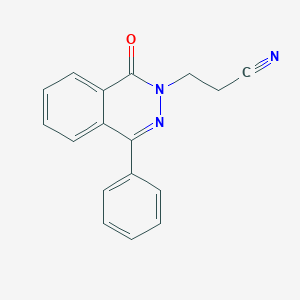
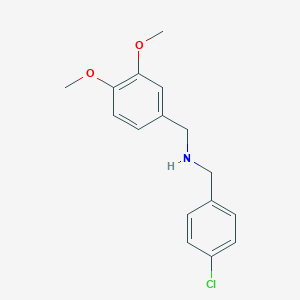
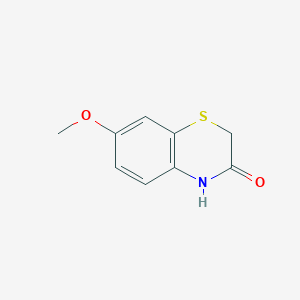
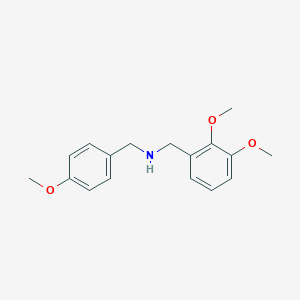
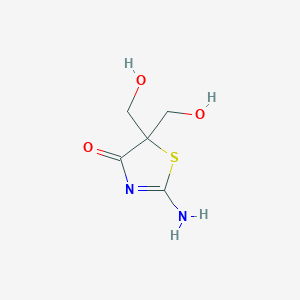
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)
